molecular formula C20H28O3 B125968 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one CAS No. 10109-76-9

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one

Cat. No. B125968
CAS RN: 10109-76-9
M. Wt: 316.4 g/mol
InChI Key: YEOAIJNHLPFTRM-AOIWGVFYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one has been a subject of interest in various studies. For instance, the molecular structure of 3,4-dimethylenehexa-1,5-diene ( dendralene) was determined in the gas phase using electron diffraction and ab initio calculations. This compound was found to have a single conformer with C(2) symmetry and two almost planar, anti butadiene groups oriented at a specific dihedral angle. The study provided detailed experimental structural parameters, which are crucial for understanding the molecular geometry and potential reactivity of such compounds .

Synthesis Analysis

Synthetic pathways for related compounds have been explored in the literature. For example, the synthesis of 3β-tert-butyldimethylsiloxy-22-phenylthio-23,24-bisnorchola-5,9(11)-diene was described, starting from 17-ethylenedioxy-3-acetoxyandrosta-3,5-dien-11-one. The synthesis involved the introduction of an ethylene unit and a Lewis acid-catalyzed ene reaction, leading to a stereochemically pure product. This process demonstrates the complexity and precision required in the synthesis of steroid derivatives with specific unsaturation or skeletal structures .

Chemical Reactions Analysis

Chemical reactions involving compounds with similar structures to 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one have been studied, such as the photodimerization of 17β-hydroxy-estra-4,9(10)-dien-3-one. Upon irradiation with ultraviolet light, this compound underwent dimerization across the α,β-olefinic bond, leading to a dimeric product. The structure of the dimer was analyzed, providing insights into the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through various analytical techniques. X-ray analysis of 3β,6β-dimethoxy-5β,19-cycloandrostan-17-one N-acetyl-p-bromobenzenesulphonylhydrazone revealed the conformation of the steroid rings and the displacement of specific atoms from the plane defined by other atoms in the structure. This information is vital for understanding the behavior of these molecules in different environments and their potential interactions with other chemical entities .

Scientific Research Applications

Synthetic Advances Toward Heterosuperbenzenes

Researchers have demonstrated the utility of cycloaddition reactions for generating selectively functionalized hexaarylbenzenes, which serve as precursors for constructing complex polyphenylene structures. The oxidative cyclodehydrogenation of dimethoxy hexaphenylbenzene leads to the formation of a spirocyclic dienone, further rearranged to yield N-heterosuperbenzene, showcasing a method for creating heteroatom-containing polyphenylenes with potential applications in materials science and nanotechnology (Gregg et al., 2006).

Polycyclic Compounds from Diels-Alder Reaction

The study on polycyclic compounds derived from Diels-Alder reactions highlights the conformational characteristics of hetero-oxygen-containing rings, offering insights into the synthesis and structural analysis of complex organic molecules. This work emphasizes the importance of understanding molecular interactions and conformations in designing new chemical entities (Zukerman-Schpector et al., 2001).

Synthesis of Steroidal Intermediates

The synthesis of steroidal intermediates with specific unsaturation or seco skeletons demonstrates the role of chemical synthesis in generating precursors for further development into therapeutic agents or materials with unique properties. This research showcases the synthesis techniques and strategies to achieve desired molecular configurations, which are crucial in the development of new compounds (Nagai et al., 2018).

properties

IUPAC Name

(8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h8,16-17H,4-7,9-12H2,1-3H3/t16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOAIJNHLPFTRM-AOIWGVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268887
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one

CAS RN

10109-76-9
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-5(10),9(11)-dien-17-one, 3,3-dimethoxy
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